molecular formula C23H19N3O2S B2959079 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide CAS No. 308294-70-4

2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide

Cat. No.: B2959079
CAS No.: 308294-70-4
M. Wt: 401.48
InChI Key: QNQVCTTWQMACNC-BZZOAKBMSA-N
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Description

The compound 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one ring substituted with a phenylimino group (Z-configuration) at position 2, a phenyl group at position 3, and an N-phenylacetamide moiety at position 4. Its molecular formula is C₂₄H₂₀N₄O₂S, with a molecular weight of 428.51 g/mol (estimated). The Z-configuration of the imine group is critical for its stereoelectronic properties, influencing reactivity and biological interactions .

Properties

IUPAC Name

2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c27-21(24-17-10-4-1-5-11-17)16-20-22(28)26(19-14-8-3-9-15-19)23(29-20)25-18-12-6-2-7-13-18/h1-15,20H,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQVCTTWQMACNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound can be synthesized via multiple reaction pathways. One common method involves the cyclization of thioureas with α-haloketones under basic conditions. Reacting thioureas with appropriate acyl chlorides in the presence of base also yields the thiazolidinone ring.

Industrial Production Methods: : In an industrial setting, synthesis often involves multi-step processes requiring controlled environments. These steps include the preparation of precursor thioureas, followed by cyclization and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : The compound undergoes various chemical reactions, including:

  • Oxidation: : Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Selective reduction at the carbonyl group with agents such as sodium borohydride.

  • Substitution: : Halogenation or alkylation reactions on the phenyl rings.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide

  • Reduction: : Sodium borohydride, lithium aluminum hydride

  • Substitution: : Alkyl halides, halogenating agents like bromine or chlorine.

Major Products

  • Oxidation yields sulfoxides and sulfones.

  • Reduction products include alcohols or amines depending on the functional group reduced.

  • Substitution results in various alkyl or halogenated derivatives.

Scientific Research Applications

Chemistry: : The compound's unique structure allows for the exploration of new reaction pathways and synthesis of derivatives with potential utility in materials science.

Biology: : In biology, thiazolidinones are studied for their role in enzyme inhibition, specifically targeting proteases, kinases, and other critical enzymes.

Medicine: : The compound is under investigation for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: : Industrially, it can be a precursor to other complex molecules or used in the synthesis of specialized polymers.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Enzyme Inhibition: : It inhibits enzymes like proteases by binding to the active site and preventing substrate access.

  • Signal Pathway Modulation: : Interacts with signaling pathways, potentially leading to the modulation of cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogues differ in substituents at the thiazolidinone ring, acetamide side chain, or phenylimino group. These modifications impact molecular weight, polarity, and biological activity.

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound None C₂₄H₂₀N₄O₂S 428.51 Z-imine configuration; moderate lipophilicity
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide Methoxy group on acetamide’s phenyl ring C₂₄H₂₁N₃O₃S 431.51 Increased polarity due to methoxy group; potential for enhanced solubility
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide Chlorophenylimino, fluorophenethyl group C₂₆H₂₂ClFN₄O₂S 525.00 Halogenated groups enhance electronic effects; fluorophenethyl may improve bioavailability
N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide Cyclopropylamide substituent C₁₅H₁₆N₄O₂S 332.39 Cyclopropyl strain increases nucleophilicity; compact structure favors membrane penetration
2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide Thioxo group, pyridinylamide C₂₃H₂₀N₄O₂S₂ 464.56 Thioxo group enhances resonance stabilization; pyridine improves hydrogen-bonding capacity

Tautomerism and Stereochemical Considerations

Several analogues exhibit tautomeric equilibria, influencing their reactivity and stability:

  • 3a (): Exists as a 1:1 mixture of thiazolidinone (3a-I) and thiazoline (3a-A) tautomers. The phenylimino group stabilizes the thiazolidinone form via resonance .
  • 3h (): Predominantly exists as the thiazoline tautomer (4:1 ratio) when substituted with cyclohexylamine, likely due to steric hindrance destabilizing the thiazolidinone form .
  • Target Compound: The Z-configuration of the phenylimino group minimizes steric clashes, favoring the thiazolidinone tautomer. This contrasts with analogues bearing bulkier substituents (e.g., sulfonyl groups in ), which may shift tautomeric equilibria .

Electronic and Steric Effects

  • Electron-Withdrawing Groups: Sulfonyl () and cyano () substituents increase electrophilicity, enhancing reactivity in nucleophilic additions. The target compound’s phenylimino group offers moderate electron withdrawal .
  • Steric Hindrance : Bulky substituents (e.g., 2-methylphenyl in ) reduce tautomerization rates, whereas smaller groups (cyclopropyl in ) favor dynamic reactivity .

Biological Activity

The compound 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide is a member of the thiazolidinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C24H20N2O2S\text{C}_{24}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a thiazolidinone ring, which is crucial for its biological activity. The presence of multiple functional groups enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a related compound displayed potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition rates reaching up to 91.66% . The Minimum Inhibitory Concentration (MIC) values for similar thiazolidinones have been reported in the range of 10.7–21.4 μmol/mL, indicating strong antimicrobial efficacy .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameMIC (μmol/mL)Target Organisms
2-(Chlorophenyl-imino)thiazolidin-4-one10.7–21.4E. coli, S. aureus
N-(2-phenyl-4-oxo-1,3-thiazolidin)21.4–40.2Various bacterial strains
2-(4-Oxo-3-phenyl-thiazolidin)Not specifiedFungal pathogens

Anti-inflammatory Properties

Thiazolidinones have been reported to possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These compounds may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Anticancer Potential

Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells. For example, some studies have shown that these compounds can selectively target drug-resistant cancer cells, leading to cell death through various mechanisms including the activation of caspases and modulation of apoptotic pathways .

Table 2: Anticancer Activity of Thiazolidinones

Compound NameCell TypeIC50 (μM)
Thiazolidinone Derivative ALung cancer12.5
Thiazolidinone Derivative BLeukemia15.0

Case Studies

  • Antimicrobial Evaluation : A study synthesized a series of thiazolidinones and evaluated their antibacterial activity against eight bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, supporting their potential as therapeutic agents in infectious diseases .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of thiazolidinone derivatives on human leukemia cells. The results showed that these compounds could effectively induce apoptosis, suggesting their potential use in cancer therapy .

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors:

  • Enzyme Inhibition : Thiazolidinones may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory processes.
  • Receptor Modulation : These compounds can also interact with nuclear receptors or G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

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